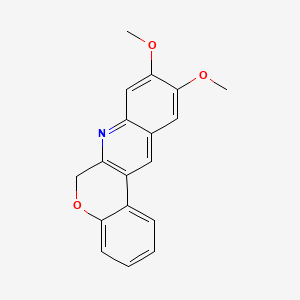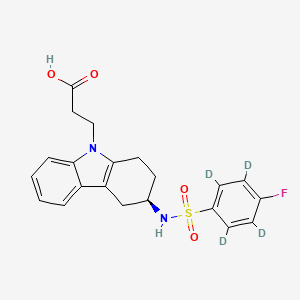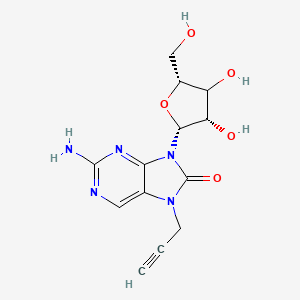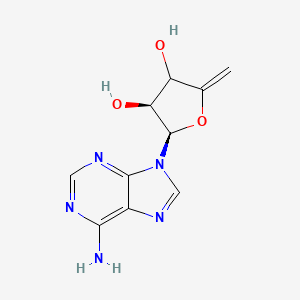
BRM/BRG1 ATP Inhibitor-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRM/BRG1 ATP Inhibitor-3 is a potent inhibitor targeting both BRM and BRG1 components of the BAF complex. It exhibits IC50 values of 10.4 nM for BRM and 19.3 nM for BRG1 . This compound holds potential for research applications in cancer and BAF complex-related disorders .
Méthodes De Préparation
The preparation of BRM/BRG1 ATP Inhibitor-3 involves synthetic routes and reaction conditions that are typically proprietary and specific to the manufacturer. general methods for synthesizing similar inhibitors involve multi-step organic synthesis, including the use of various solvents and reagents such as DMSO, PEG300, and Tween-80 . Industrial production methods would likely involve optimization of these synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
BRM/BRG1 ATP Inhibitor-3 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the inhibitor, potentially altering its activity.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the inhibitor’s core structure
Applications De Recherche Scientifique
BRM/BRG1 ATP Inhibitor-3 has several scientific research applications:
Cancer Research: It is used to study the role of BRM and BRG1 in cancer, particularly in acute myeloid leukemia and other hematopoietic cancers
Chromatin Remodeling Studies: The inhibitor helps in understanding the function of the BAF complex in gene expression and chromatin accessibility.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting BRM and BRG1 in various cancers.
Mécanisme D'action
BRM/BRG1 ATP Inhibitor-3 exerts its effects by inhibiting the ATPase activity of BRM and BRG1, which are core components of the BAF complex. This inhibition leads to reduced chromatin accessibility and repression of oncogenic transcription factors such as MYC, PU.1, and CDK4/6 . The compound induces differentiation and apoptosis in cancer cells, thereby reducing tumor growth and improving survival in preclinical models .
Comparaison Avec Des Composés Similaires
BRM/BRG1 ATP Inhibitor-3 is unique in its dual inhibition of both BRM and BRG1, making it more effective in certain cancer models compared to inhibitors that target only one of these ATPases. Similar compounds include:
FHD-286: A selective BRG1/BRM inhibitor currently under clinical investigation for various cancers.
BRM011: Another dual BRG1/BRM ATPase inhibitor with similar applications in cancer research.
This compound stands out due to its potent inhibition and broad applicability in studying the BAF complex and its role in cancer.
Propriétés
Formule moléculaire |
C26H25N5O2S2 |
|---|---|
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
4-amino-N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]benzamide |
InChI |
InChI=1S/C26H25N5O2S2/c1-34-14-11-22(29-24(32)18-5-7-21(27)8-6-18)25(33)31-26-30-23(16-35-26)20-4-2-3-19(15-20)17-9-12-28-13-10-17/h2-10,12-13,15-16,22H,11,14,27H2,1H3,(H,29,32)(H,30,31,33)/t22-/m0/s1 |
Clé InChI |
WNFUOUMYNUFZIX-QFIPXVFZSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)N |
SMILES canonique |
CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)










